1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound features a piperazine ring substituted with a 4-bromo-2-chlorophenoxy group, linked through an ethoxy chain, and is often paired with oxalic acid. Its unique structure lends itself to diverse applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine typically involves multiple steps:
Formation of the 4-bromo-2-chlorophenoxy intermediate: This step involves the halogenation of phenol to introduce bromine and chlorine atoms at specific positions.
Ethoxylation: The intermediate is then reacted with ethylene oxide to form the ethoxy chain.
Piperazine coupling: The ethoxylated intermediate is coupled with piperazine under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Oxalic acid pairing: The final compound is paired with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including crystallization, filtration, and drying to obtain high-purity product.
Quality control: Analytical techniques such as HPLC and NMR are used to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine undergoes various chemical reactions, including:
Substitution reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction: The phenoxy and piperazine moieties can undergo oxidation or reduction under specific conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Phenoxyethanol derivatives: Compounds with similar ethoxy chains and phenoxy groups.
Uniqueness
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O2.C2H2O4/c15-12-1-2-14(13(16)11-12)20-10-9-19-8-7-18-5-3-17-4-6-18;3-1(4)2(5)6/h1-2,11,17H,3-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLXFOKRJAZTOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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